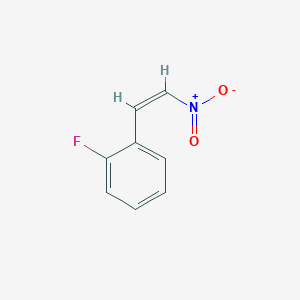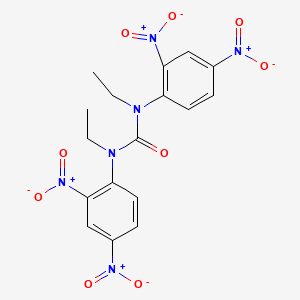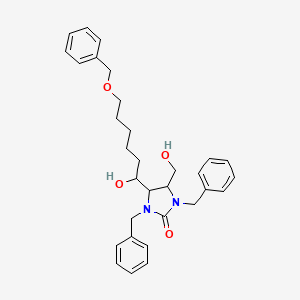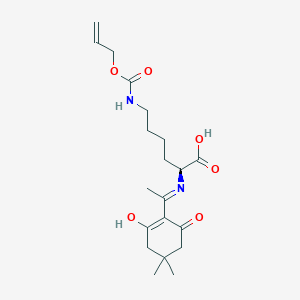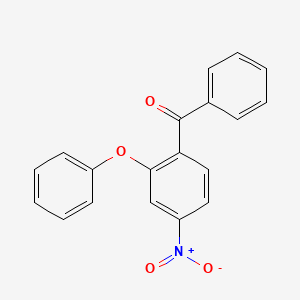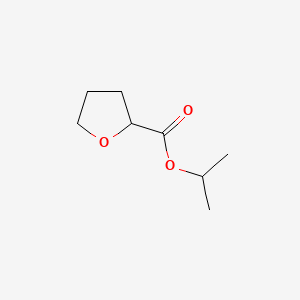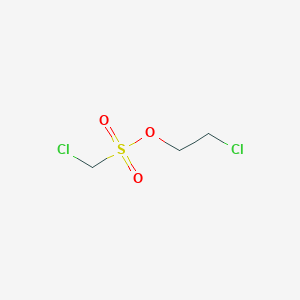
2-Chloroethyl chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl chloromethanesulfonate is an organic compound with the molecular formula C3H6Cl2O3S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethyl chloromethanesulfonate can be synthesized through the reaction of 2-chloroethanol with chloromethanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl chloromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Alkenes: Formed through elimination reactions.
Sulfonic Acids/Sulfonates: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl chloromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloroethyl chloromethanesulfonate involves its reactivity with nucleophiles. The compound acts as an alkylating agent, transferring its chloroethyl group to nucleophilic sites on target molecules. This can result in the formation of covalent bonds with proteins, DNA, and other biomolecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl chloromethanesulfonate can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but lacks the sulfonate group.
Chloromethanesulfonyl chloride: Similar in reactivity but lacks the chloroethyl group.
2-Chloroethyl ethyl sulfide: Similar in structure but has an ethyl group instead of a sulfonate group.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloroethyl and sulfonate groups, making it a versatile reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
41239-85-4 |
|---|---|
Molekularformel |
C3H6Cl2O3S |
Molekulargewicht |
193.05 g/mol |
IUPAC-Name |
2-chloroethyl chloromethanesulfonate |
InChI |
InChI=1S/C3H6Cl2O3S/c4-1-2-8-9(6,7)3-5/h1-3H2 |
InChI-Schlüssel |
BYEULZSQJFKHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


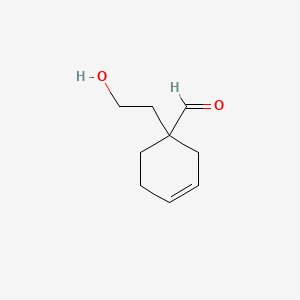
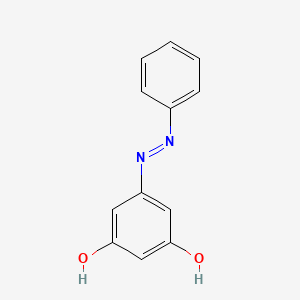
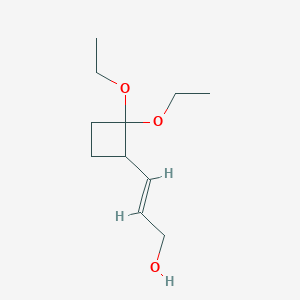
![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
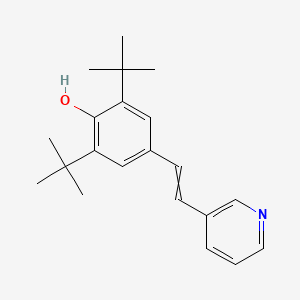
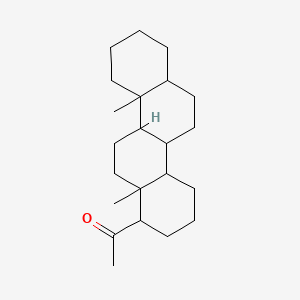
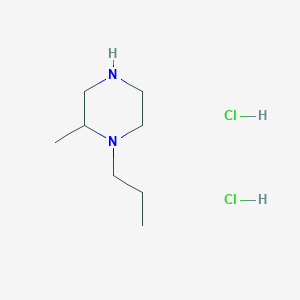
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
